molecular formula C16H22N2O2 B4069721 (2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide

(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide

Cat. No. B4069721
M. Wt: 274.36 g/mol
InChI Key: RVBOOQJMCCSNLH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide, commonly known as JNJ-40411813, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a crucial role in pain perception, mood regulation, and appetite. Therefore, inhibition of FAAH has emerged as a promising therapeutic approach for various diseases, including chronic pain, anxiety, and obesity.

Mechanism of Action

JNJ-40411813 is a selective and reversible inhibitor of (2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide. It works by binding to the active site of (2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide and preventing the breakdown of anandamide, which leads to an increase in the levels of anandamide in the body. Anandamide is an endocannabinoid that binds to the cannabinoid receptors CB1 and CB2, which are involved in pain perception, mood regulation, and appetite.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to increase the levels of anandamide in the body, which leads to various biochemical and physiological effects. Anandamide is known to have analgesic, anxiolytic, and orexigenic effects. Therefore, JNJ-40411813 has the potential to be used as a therapeutic agent for the treatment of chronic pain, anxiety, and obesity.

Advantages and Limitations for Lab Experiments

JNJ-40411813 has several advantages for lab experiments. It is a selective and reversible inhibitor of (2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide, which makes it a useful tool for studying the role of anandamide in various biological processes. It has also shown good pharmacokinetic properties in preclinical studies, which makes it a promising candidate for further development. However, JNJ-40411813 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has poor solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

JNJ-40411813 has opened up new avenues for research in the field of endocannabinoid pharmacology. Here are some of the future directions for research on JNJ-40411813:
1. Clinical trials: JNJ-40411813 has shown promising results in preclinical studies, and further studies are needed to evaluate its safety and efficacy in humans.
2. Combination therapy: JNJ-40411813 can be combined with other drugs that target the endocannabinoid system to enhance its therapeutic effects.
3. Structure-activity relationship studies: Further studies are needed to understand the structure-activity relationship of JNJ-40411813 and to develop more potent and selective (2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide inhibitors.
4. Pharmacological profiling: JNJ-40411813 can be tested for its effects on other biological targets to understand its potential off-target effects.
5. Development of new delivery systems: New delivery systems can be developed to improve the solubility and bioavailability of JNJ-40411813.
Conclusion:
JNJ-40411813 is a novel and potent inhibitor of (2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide, which has shown promising results in preclinical studies for the treatment of chronic pain, anxiety, and obesity. It works by increasing the levels of anandamide in the body, which leads to various biochemical and physiological effects. JNJ-40411813 has several advantages for lab experiments, but it also has some limitations. Further studies are needed to evaluate its safety and efficacy in humans and to develop more potent and selective (2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide inhibitors.

Scientific Research Applications

JNJ-40411813 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of chronic pain, anxiety, and obesity. In a rat model of neuropathic pain, JNJ-40411813 was found to reduce pain behavior and increase the levels of anandamide in the spinal cord. In a mouse model of anxiety, JNJ-40411813 was found to reduce anxiety-like behavior and increase the levels of anandamide in the amygdala. In a rat model of diet-induced obesity, JNJ-40411813 was found to reduce body weight gain and food intake.

properties

IUPAC Name

(2S)-1-[[3-(2-methylprop-2-enoxy)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(2)11-20-14-6-3-5-13(9-14)10-18-8-4-7-15(18)16(17)19/h3,5-6,9,15H,1,4,7-8,10-11H2,2H3,(H2,17,19)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBOOQJMCCSNLH-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)CN2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC=CC(=C1)CN2CCC[C@H]2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide
Reactant of Route 3
(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide
Reactant of Route 4
(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide
Reactant of Route 5
(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide
Reactant of Route 6
(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.